molecular formula C16H16N2O4 B1630454 Diethyl [2,2'-bipyridine]-3,3'-dicarboxylate CAS No. 1762-36-3

Diethyl [2,2'-bipyridine]-3,3'-dicarboxylate

Cat. No. B1630454
CAS RN: 1762-36-3
M. Wt: 300.31 g/mol
InChI Key: ARVRLHODKKEDGY-UHFFFAOYSA-N
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Description

Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate is a chemical compound with the molecular formula C16H16N2O4 . It is a solid substance with a molecular weight of 300.31 . The compound is stored in an inert atmosphere at temperatures between 2-8°C .


Physical And Chemical Properties Analysis

Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate is a solid substance with a molecular weight of 300.31 . It is stored in an inert atmosphere at temperatures between 2-8°C . .

Scientific Research Applications

Antitubercular Complexes

Diethyl-2,2′-bipyridine-3,3′-dicarboxylate reacts with RuCl3 to form complexes with potential antitubercular properties. These complexes exhibit a distorted octahedral geometry with interesting molecular interactions, offering insights into new antitubercular drug designs (Toupet et al., 2009).

Synthesis of New Compounds

Research has focused on synthesizing new compounds involving diethyl 2,2'-bipyridine derivatives, potentially for introducing metal coordination sites in polyacrylates. These compounds represent an avenue for exploring novel materials and applications (Heintz et al., 2018).

Polymerization Catalysts

Diethylbis(2,2'-bipyridine)Fe/MAO has been identified as an extremely active catalyst for the polymerization of 1,3-dienes. This application signifies its role in creating various polymer structures, which is crucial for material science and engineering (Bazzini et al., 2002).

Photoreduction of Water

Certain complexes containing diethyl 2,2'-bipyridine derivatives demonstrate significant capabilities in the photoreduction of water. This finding is crucial for understanding light-induced electron-transfer reactions and has implications for renewable energy research (Johansen et al., 1980; Launikonis et al., 1986).

Localization of Excitation Energy

Studies on complexes containing diethyl 2,2'-bipyridine derivatives reveal insights into the localization of electronic excitation energy. This understanding is vital for the development of luminescent materials and their applications in various fields, including sensors and display technologies (Ferguson et al., 1979).

Spin Crossover Behavior

Diethyl derivatives of 2,2'-bipyridine in iron(II) complexes have been studied for their spin crossover behavior. This research is significant in the field of molecular electronics and for the development of materials with switchable magnetic properties (Xue et al., 2018).

Anticancer Activity

Gold(III) complexes containing 2,2'-bipyridine-3,3'-dicarboxylic acid have shown promising results in inducing apoptosis in cancer cells. This research contributes to the development of new chemotherapeutic agents and cancer treatment strategies (Alhoshani et al., 2021).

properties

IUPAC Name

ethyl 2-(3-ethoxycarbonylpyridin-2-yl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-3-21-15(19)11-7-5-9-17-13(11)14-12(8-6-10-18-14)16(20)22-4-2/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVRLHODKKEDGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)C2=C(C=CC=N2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl [2,2'-bipyridine]-3,3'-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
L Toupet, PH Dixneuf, M Akkurt, M Daoudi… - Journal of Chemical …, 2009 - Springer
Diethyl-2,2′-bipyridine-3,3′-dicarboxylate (3 or L) reacts with RuCl 3 · 3H 2 O to give cis-(Cl)-[Ru(L) 2 Cl 2 ] · H 2 O (4) and structure of the complex was determined by spectral (IR, 1 H…
Number of citations: 6 link.springer.com
TB Hadda, M Akkurt, MF Baba, M Daoudi… - Journal of enzyme …, 2009 - Taylor & Francis
A series of nine polypyridyl-ruthenium (II) complexes (N-ligands = 2,2′-bipyridines; 2,2′-6′,2′-terpyridines, di-alkyloxy-2,2′-6,2-bipyridine-3,3′-di-carboxylates), were tested …
Number of citations: 40 www.tandfonline.com
E BUSTELO, C GUEROT, A HERCOUET… - Chem. Eur …, 2005 - phdixneuf.univ-rennes1.fr
339. Synthesis of N, N'-bis and N, N, N', N'-tetra-[(3, 5-di-substituted-1-pyrazolyl) methyl]-para phenylenediamines: new candidate ligands for metal complex wires M. Daoudi, N. Ben …
Number of citations: 0 phdixneuf.univ-rennes1.fr
B Dackouo, DP Arama - Journal of Materials Science and Chemical …, 2019 - scirp.org
Many researches are undertaken to develop antibiotics to treat resistant tuberculosis. This review discusses new trends in research undertaken on new antituberculars reported to date, …
Number of citations: 3 www.scirp.org

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